molecular formula C13H11F3N6O B2411720 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole CAS No. 477709-60-7

1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole

Cat. No.: B2411720
CAS No.: 477709-60-7
M. Wt: 324.267
InChI Key: XYOVCFMNMPAVDQ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole is a complex organic compound featuring both aromatic and heterocyclic structures. Its unique molecular configuration renders it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis pathways, leveraging the reactivity of its constituent moieties. The initial step may involve the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl group under controlled conditions. Subsequent steps include the cyclization to form the tetraazole ring and methoxylation of the phenyl group.

Industrial Production Methods

Industrially, the compound's production may be scaled using continuous flow chemistry techniques, which ensure better yield and purity. Such methods often involve high-pressure and temperature conditions, alongside the use of specialized catalysts to facilitate the reaction steps.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of corresponding oxides.

  • Reduction: : Reduction with agents like lithium aluminium hydride can yield different reduced forms.

  • Substitution: : Undergoes substitution reactions, especially in the aromatic ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, under acidic or basic conditions.

  • Reduction: : Lithium aluminium hydride, typically under anhydrous conditions.

  • Substitution: : Electrophilic reagents such as nitrating or sulfonating agents.

Major Products

  • Oxidation: : Corresponding oxides and hydroxylated derivatives.

  • Reduction: : Amine or alkyl derivatives.

  • Substitution: : Nitro, sulfonate, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, it is used as a precursor for the synthesis of more complex molecules, showcasing interesting reactivity due to its functional groups.

Biology

Biologically, it is explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities, attributed to its ability to interact with biological macromolecules.

Medicine

In medicine, it could serve as a scaffold for drug development, with research ongoing into its therapeutic potential for various diseases.

Industry

Industrially, its unique structural features make it valuable in the development of specialty chemicals, including agrochemicals and advanced materials.

Mechanism of Action

The compound’s effects are largely due to its interactions at the molecular level, particularly with enzymes and receptors. The trifluoromethyl group significantly enhances its metabolic stability and binding affinity. Molecular targets often include protein kinases and G-protein coupled receptors, influencing signaling pathways crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-1H-pyrazole

  • 5-(trifluoromethyl)-1H-tetrazole

  • 4-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

This compound's unique combination of functional groups sets it apart, particularly the trifluoromethyl group which imparts significant electron-withdrawing properties, altering its reactivity and stability compared to similar structures.

Exploring these aspects unveils the vast potential and multifaceted nature of 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole, making it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N6O/c1-21-7-10(11(18-21)13(14,15)16)12-17-19-20-22(12)8-3-5-9(23-2)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOVCFMNMPAVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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